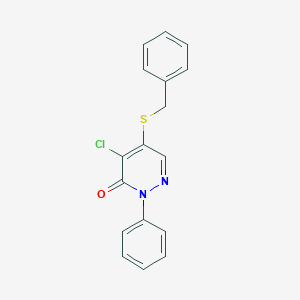

5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

描述

属性

IUPAC Name |

5-benzylsulfanyl-4-chloro-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2OS/c18-16-15(22-12-13-7-3-1-4-8-13)11-19-20(17(16)21)14-9-5-2-6-10-14/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBNYWJSFPWEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352836 | |

| Record name | 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16461-34-0 | |

| Record name | 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Unveiling the Molecular Architecture: A Technical Guide to 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

For researchers and scientists engaged in the landscape of drug discovery and development, a profound understanding of a molecule's structure is paramount. This guide provides an in-depth technical exploration of the structure of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one, a compound belonging to the pyridazinone class of heterocycles. Pyridazinone derivatives are of significant interest due to their diverse biological activities, including cardiovascular, anticancer, and antifungal properties.[1][2][3][4] This document will dissect the core structure, outline potential synthetic pathways, and discuss the analytical techniques crucial for its characterization, drawing upon established knowledge of related pyridazinone compounds.

Core Molecular Framework

The structure of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one is characterized by a central pyridazin-3(2H)-one ring. This six-membered heterocyclic system contains two adjacent nitrogen atoms. The defining features of this specific molecule are the substituents at positions 2, 4, and 5:

-

A phenyl group at position 2 (N-2): This substituent significantly influences the molecule's overall lipophilicity and potential for pi-stacking interactions.

-

A chlorine atom at position 4 (C-4): The presence of this halogen atom is a key feature, offering a reactive site for further chemical modification and influencing the electronic properties of the pyridazinone ring.[3]

-

A benzylthio group at position 5 (C-5): This group, consisting of a benzyl moiety linked through a sulfur atom, introduces conformational flexibility and potential for specific interactions with biological targets. The sulfur atom can act as a soft nucleophile.[5]

The systematic IUPAC name for this compound is 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one.

Table 1: Key Structural Features of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

| Feature | Description |

| Core Heterocycle | Pyridazin-3(2H)-one |

| Substituent at N-2 | Phenyl |

| Substituent at C-4 | Chloro |

| Substituent at C-5 | Benzylthio |

| Molecular Formula | C₁₇H₁₃ClN₂OS |

Elucidating the Three-Dimensional Structure

The spatial orientation of these substituents is critical for the molecule's interaction with biological macromolecules. Key dihedral angles, such as the one between the pyridazinone ring and the N-phenyl ring, will dictate the overall shape of the molecule.

Synthetic Pathways and Structural Verification

The synthesis of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one would likely proceed from a suitable dichlorinated pyridazinone precursor. A plausible synthetic workflow is outlined below.

Caption: A generalized workflow for the synthesis and structural analysis of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one.

Proposed Synthesis Protocol

The synthesis would likely involve a two-step process:

-

Formation of the Dichloropyridazinone Intermediate: Condensation of mucochloric acid with phenylhydrazine would yield 4,5-dichloro-2-phenylpyridazin-3(2H)-one.[11][12] This reaction is a common method for constructing the pyridazinone core.

-

Nucleophilic Substitution: The resulting dichlorinated intermediate can then undergo a selective nucleophilic aromatic substitution. The chlorine atom at the 5-position is generally more reactive towards nucleophiles than the one at the 4-position. Reaction with benzyl mercaptan in the presence of a base would lead to the displacement of the C-5 chlorine atom to form the desired 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one.

Spectroscopic Characterization

The definitive confirmation of the structure of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one would rely on a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the phenyl and benzyl groups in the range of δ 7.0-8.0 ppm. - A singlet for the methylene protons (CH₂) of the benzyl group. - A singlet for the remaining proton on the pyridazinone ring. |

| ¹³C NMR | - Resonances for the carbonyl carbon (C=O) of the pyridazinone ring around δ 160-170 ppm. - Aromatic carbon signals for the phenyl and benzyl groups. - A signal for the methylene carbon of the benzyl group. |

| IR Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretching vibration around 1650-1680 cm⁻¹. - Bands corresponding to C-Cl, C-S, and aromatic C-H stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound. - Characteristic fragmentation patterns, including the loss of the benzyl group or the chlorine atom. |

Reactivity and Potential for Further Functionalization

The presence of the chlorine atom at the C-4 position provides a handle for further chemical modifications. This site is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups, such as amines, alkoxides, or other thioalkoxides.[11] This versatility makes 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one a potentially valuable intermediate for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Caption: Reactivity of the C-4 chloro position towards nucleophilic substitution.

Potential Significance in Drug Development

While specific biological data for 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one is not extensively published, the broader class of pyridazinone derivatives has demonstrated a wide range of pharmacological activities.[3] Many N-phenylpyridazinone derivatives have been investigated for their cardiovascular effects.[4][6][13] Furthermore, the introduction of sulfur-containing substituents has been a strategy in the design of various bioactive molecules, including anticancer and antimicrobial agents.[14][15][16] The unique combination of the N-phenyl, C-4 chloro, and C-5 benzylthio substituents makes this molecule an interesting candidate for biological screening across various therapeutic areas.

References

-

Prout, K., Bannister, C., Burns, K., Chen, M., Warrington, B. H., & Vinter, J. G. (1994). Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallographica Section B: Structural Science, 50(Pt 1), 71–85. [Link]

-

ResearchGate. (n.d.). X-ray crystal structure of compound 4a. Displacement ellipsoids are shown at the 20% probability level. Retrieved from [Link]

-

Al-Warhi, T., Hadda, T. B., Al-Salahi, R., & Boshaala, A. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5121. [Link]

-

Sabelli, C., & Zanazzi, P. F. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. I. The structure of 2,6-dimethyl-4,8-dichloro-2H,6H-pyridazino[4,5-d]pyridazine-1,5-dione. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(4), 1173-1178. [Link]

-

NextSDS. (n.d.). 5-(BENZYLTHIO)-4-CHLORO-2-PHENYLPYRIDAZIN-3(2H)-ONE. Retrieved from [Link]

-

Yang, M., Liu, Y., & Li, Y. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3569-3579. [Link]

-

Ghate, M., Kusanur, R. A., & Kulkarni, M. V. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1), 103. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity and biological activity. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

-

Zhang, H., et al. (2024). NBS-Mediated C(sp2)-H Bond Chlorination of Enaminones: Using DCE as Chlorine Source. Molecules, 29(22), 5035. [Link]

-

Yang, M., et al. (2012). N-Substituted 5-Chloro-6-phenylpyridazin-3(2H)-ones: Synthesis, Insecticidal Activity Against Plutella xylostella (L.) and SAR Study. Molecules, 17(8), 9433-9444. [Link]

-

Genie. (n.d.). 4-((4-CHLOROBENZYL)THIO)-5-(4-MORPHOLINYL)-2-PHENYL-3(2H)-PYRIDAZINONE. Retrieved from [Link]

-

GSRS. (n.d.). 4,5-BIS(BENZYLTHIO)-2-PHENYL-3(2H)-PYRIDAZINONE. Retrieved from [Link]

-

Chemistry & Biology Interface. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139. [Link]

-

ResearchGate. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. [Link]

-

Allam, H. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

-

Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. Heterocycles, 60(8), 1873-1879. [Link]

-

SpectraBase. (n.d.). 3(2H)-Pyridazinone, 5-[[(3-[1,1'-biphenyl]-4-yl-5-isoxazolyl)methyl]thio]-4-chloro-2-(1,1-dimethylethyl)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route to the formation of pyridazinones 5–9. Reagents and reaction conditions. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-4-chloropyridazin-3(2H)-one. Retrieved from [Link]

-

Vu, V. H., et al. (2012). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. Monatshefte für Chemie-Chemical Monthly, 143(10), 1439-1445. [Link]

-

BRENDA. (n.d.). Ligand view of 5-amino-4-chloro-2-(2-hydroxymuconoyl)-3(2H)-pyridazinone. Retrieved from [Link]

-

Ghorab, M. M., et al. (2016). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 21(6), 796. [Link]

-

Allam, H. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(16), 1439-1463. [Link]

-

ResearchGate. (2026). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. [Link]

-

Inxight Drugs. (n.d.). 4-CHLORO-5-(DIMETHYLAMINO)-2-PHENYL-3(2H)-PYRIDAZINONE. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. article.scholarena.com [article.scholarena.com]

- 3. researchgate.net [researchgate.net]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Crystal and molecular structures of pyridazinone cardiovascular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. cbijournal.com [cbijournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability [mdpi.com]

- 16. researchgate.net [researchgate.net]

Physicochemical properties of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

An In-Depth Technical Guide to the Physicochemical Properties of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of a specific pyridazinone derivative, 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one. While specific experimental data for this exact molecule is not extensively available in public literature, this document, written from the perspective of a Senior Application Scientist, outlines the established methodologies for its synthesis and characterization. By synthesizing information from structurally related compounds and standard analytical procedures, this guide serves as a predictive and methodological resource for researchers. It details the likely synthetic pathways, experimental protocols for determining key physicochemical parameters, and the potential biological relevance of this compound, thereby providing a foundational framework for its further investigation and development.

Introduction: The Pyridazinone Scaffold in Drug Discovery

The pyridazinone nucleus is a versatile heterocyclic scaffold that has been extensively explored for its wide range of pharmacological activities.[1][2] These compounds have demonstrated potential in various therapeutic areas, including as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[4][5] The biological activity of pyridazinone derivatives is often modulated by the nature and position of substituents on the pyridazinone ring. The subject of this guide, 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one, possesses a unique combination of substituents that suggests a distinct physicochemical profile and potential for biological activity.

The phenyl group at the N2 position, the chloro group at the C4 position, and the benzylthio group at the C5 position all contribute to the molecule's overall lipophilicity, electronic distribution, and steric properties. Understanding these physicochemical characteristics is paramount for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interacting with biological targets.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

A common starting material for the synthesis of such pyridazinone derivatives is mucochloric acid. The proposed synthesis involves a multi-step process:

-

Formation of the Pyridazinone Ring: Reaction of mucochloric acid with phenylhydrazine would lead to the formation of the 4,5-dichloro-2-phenylpyridazin-3(2H)-one intermediate.

-

Selective Nucleophilic Substitution: The chlorine atom at the C5 position is generally more susceptible to nucleophilic substitution than the one at C4. Therefore, reacting the dichloropyridazinone intermediate with benzyl mercaptan in the presence of a suitable base (e.g., potassium carbonate) would selectively displace the C5-chloro group to introduce the benzylthio moiety.

This proposed pathway is illustrated in the diagram below.

Caption: Proposed synthesis of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one.

Structural Elucidation

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence and connectivity of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group of the pyridazinone ring.

Core Physicochemical Properties and Their Determination

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[6][7][8][9] The following section details the key properties of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one and the standard experimental protocols for their measurement.

Predicted Physicochemical Properties

Based on the structure of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one and data from similar compounds, we can predict the following properties:

| Property | Predicted Value/Range | Significance in Drug Development |

| Molecular Weight | ~358.85 g/mol | Influences diffusion and transport across membranes. |

| logP (Lipophilicity) | 3.5 - 4.5 | Affects solubility, permeability, and plasma protein binding. |

| Aqueous Solubility | Low | Impacts bioavailability and formulation development. |

| pKa (Acid Dissociation Constant) | Likely weakly basic | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. |

| Melting Point | 100 - 150 °C | Indicator of purity and solid-state stability. |

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties.

Aqueous solubility is a crucial factor for drug absorption and formulation.[7] The thermodynamic solubility of the compound would be determined using the shake-flask method.

Protocol:

-

An excess amount of the solid compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4.

-

The suspension is shaken in a constant temperature water bath (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's ability to cross biological membranes.[7] The shake-flask method using n-octanol and water is the gold standard.

Protocol:

-

A known amount of the compound is dissolved in either n-octanol or water.

-

Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are added to a flask containing the compound.

-

The mixture is shaken vigorously for a set period (e.g., 1 hour) and then allowed to separate.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using HPLC-UV.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

The acid dissociation constant (pKa) determines the extent of ionization of a compound at a given pH, which influences its solubility, permeability, and target binding.[6] Potentiometric titration is a common and accurate method.

Protocol:

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically as the pH at which the compound is 50% ionized.

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.

Protocol:

-

A small amount of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range over which the compound melts is recorded. A sharp melting range is indicative of high purity.

Caption: Experimental workflow for physicochemical characterization.

Potential Biological Significance and Applications

The structural features of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one suggest several avenues for its potential biological activity, drawing parallels with other known pyridazinone derivatives.

-

Anticancer Activity: Many pyridazinone derivatives have demonstrated potent anticancer activity.[2][3] The presence of the lipophilic benzylthio and phenyl groups may facilitate cell membrane penetration and interaction with intracellular targets.

-

Anti-inflammatory Activity: The pyridazinone scaffold is a known pharmacophore for anti-inflammatory agents.[5] The specific substituents of the title compound could modulate its activity towards inflammatory targets.

-

Antimicrobial Activity: Pyridazinone derivatives have also been investigated for their antimicrobial properties.[2] The chloro and sulfur-containing moieties in the target molecule could contribute to its potential as an antimicrobial agent.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of this compound.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the physicochemical properties of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one. By outlining a plausible synthetic route and detailing established experimental protocols for its characterization, this document serves as a valuable resource for researchers in the field of drug discovery and development. The unique structural features of this compound, combined with the known pharmacological importance of the pyridazinone scaffold, make it a compelling candidate for further investigation. The methodologies described herein provide a clear and actionable framework for elucidating its physicochemical profile, which is a critical step in assessing its potential as a novel therapeutic agent.

References

- Various Chemical and Biological Activities of Pyridazinone Deriv

- Banerjee, P. S. (2011). Various Biological Activities of Pyridazinone Ring Derivatives. Asian Journal of Chemistry, 23(5), 1905-1910. (URL not available)

-

Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. (URL: [Link])

-

El Bouamri, M., et al. (2025). Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review. Current Pharmaceutical Analysis. (URL: [Link])

-

Biological activities of pyridazinones. (URL: [Link])

-

Kerns, E. H., & Di, L. (2001). An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment. Journal of Pharmaceutical Sciences, 90(8), 1838-1858. (URL: [Link])

-

Creative Biolabs. Physicochemical Characterization. (URL: [Link])

-

Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(15), 8847–8857. (URL: [Link])

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). (URL: [Link])

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. asianpubs.org [asianpubs.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review | EurekAlert! [eurekalert.org]

- 5. researchgate.net [researchgate.net]

- 6. An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 8. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

Synthesis Pathway and Mechanistic Insights for 5-(Benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

Executive Summary

Pyridazin-3(2H)-ones represent a privileged class of heterocyclic scaffolds in medicinal chemistry, widely recognized for their versatile biological activities, including potent anticancer, antiangiogenic, and antioxidant properties[1]. Within this chemical space, 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one serves as a highly functionalized derivative and a critical intermediate for advanced active pharmaceutical ingredients (APIs).

This technical guide outlines a robust, two-step synthetic pathway starting from commercially available precursors. As a Senior Application Scientist, I have structured this guide to not only provide step-by-step methodologies but also to elucidate the thermodynamic and kinetic causalities governing the highly regioselective nucleophilic aromatic substitution (SNAr) that defines this synthesis.

Mechanistic Rationale & Regioselectivity

The core synthetic strategy relies on the unique electronic topology of the intermediate, 4,5-dichloro-2-phenylpyridazin-3(2H)-one . When this dihalogenated core is subjected to nucleophilic attack by benzyl mercaptan (thiolate), the substitution occurs exclusively at the C-5 position, leaving the C-4 chlorine intact[2].

The Causality of C-5 Regioselectivity: The regioselectivity is fundamentally governed by the relative stability of the intermediate Meisenheimer complex.

-

Attack at C-5: When the nucleophile attacks the C-5 position, the developing negative charge in the transition state is extensively delocalized. It conjugates across the ring nitrogen (N-2) and, crucially, onto the highly electronegative oxygen atom of the adjacent C-3 carbonyl group. This extensive delocalization significantly lowers the activation energy ( Ea ).

-

Attack at C-4: Conversely, an attack at the C-4 position generates an intermediate where the negative charge cannot effectively conjugate with the carbonyl oxygen. The lack of resonance stabilization results in a higher energy barrier, making C-4 substitution kinetically unfavorable under standard SNAr conditions.

This electronic bias ensures >95% regioselectivity for the 5-substituted product, establishing a self-validating and highly predictable reaction system[2].

Mechanism of the C-5 regioselective nucleophilic aromatic substitution.

Experimental Workflow & Protocols

The synthesis is divided into two primary stages: the cyclocondensation of the pyridazinone core, followed by the SNAr functionalization.

Protocol A: Synthesis of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one

This initial step constructs the heterocycle via a cyclocondensation reaction between mucochloric acid and phenylhydrazine[3].

-

Hydrazone Formation: In a 250 mL round-bottom flask, dissolve mucochloric acid (10.0 mmol, 1.0 equiv) in a 1:1 mixture of methanol and deionized water (20 mL) at room temperature. Add phenylhydrazine hydrochloride (11.0 mmol, 1.1 equiv) dropwise under continuous stirring. Stir for 30 minutes until a distinct hydrazone precipitate forms.

-

Cyclization: To the resultant suspension, add glacial acetic acid (10 mL). Equip the flask with a reflux condenser and heat the mixture to 100–110 °C for 2 hours to drive the dehydrative cyclization[3].

-

Workup: Cool the reaction mixture to room temperature, then pour it over crushed ice (50 g). Filter the resulting crude precipitate under vacuum and wash with cold water (3 × 15 mL) to remove residual acetic acid.

-

Purification: Recrystallize the crude solid from hot ethanol to yield 4,5-dichloro-2-phenylpyridazin-3(2H)-one as a pale yellow crystalline solid. Dry under vacuum at 40 °C overnight.

Protocol B: Synthesis of 5-(Benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

This step executes the regioselective SNAr reaction.

-

Deprotonation & Activation: In a flame-dried 100 mL round-bottom flask purged with N₂, dissolve 4,5-dichloro-2-phenylpyridazin-3(2H)-one (5.0 mmol, 1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 15 mL). Add anhydrous potassium carbonate (K₂CO₃, 10.0 mmol, 2.0 equiv). Stir for 10 minutes at room temperature.

-

Nucleophilic Attack: Cool the flask to 0 °C using an ice bath. Add benzyl mercaptan (5.5 mmol, 1.1 equiv) dropwise via syringe. The K₂CO₃ deprotonates the thiol, generating the highly nucleophilic benzyl thiolate in situ.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1; UV visualization at 254 nm) to ensure complete consumption of the dichloro starting material.

-

Workup: Quench the reaction by pouring the mixture into 50 mL of ice water. Extract the aqueous phase with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to effectively partition and remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexane to 80:20 Hexane/EtOAc) to afford the pure 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one.

Retrosynthetic and forward synthesis pathway of the target pyridazinone.

Quantitative Data & Optimization

The choice of solvent and base is critical for maximizing both yield and regioselectivity. DMF paired with K₂CO₃ provides the optimal thermodynamic environment, ensuring complete solubility of the reactants while preventing unwanted side reactions (such as bis-substitution or hydrolysis) that can occur in protic solvents at elevated temperatures.

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C-5 : C-4) |

| DMF | K₂CO₃ | 25 | 2.0 | 88 | >99 : 1 |

| THF | NaH | 0 to 25 | 1.5 | 81 | >95 : 5 |

| CH₃CN | Cs₂CO₃ | 60 | 3.0 | 85 | >99 : 1 |

| EtOH | Et₃N | 80 | 4.0 | 72 | 90 : 10 |

Analytical Characterization

To validate the structural integrity of the synthesized 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one, the following spectroscopic benchmarks should be confirmed:

-

Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 329.0 (calculated for C₁₇H₁₄ClN₂OS⁺). The presence of a distinct [M+2+H]+ peak at m/z 331.0 (approx. 33% intensity of the parent ion) confirms the presence of the single chlorine atom.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.82 (s, 1H) – Characteristic singlet for the isolated C-6 proton on the pyridazinone ring.

-

δ 7.55 – 7.25 (m, 10H) – Multiplets corresponding to the two phenyl rings.

-

δ 4.35 (s, 2H) – Sharp singlet for the benzylic methylene (-CH₂-S-) protons.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~158.5 – Carbonyl carbon (C=O, C-3).

-

δ ~146.0 – C-5 (bearing the thioether).

-

δ ~135.0 – C-4 (bearing the chlorine).

-

δ ~36.5 – Benzylic carbon (-CH₂-).

-

References

- Title: Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)

- Source: semanticscholar.

- Title: Chlorinated Pyridazin-3-(2H)

Sources

- 1. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. article.scholarena.com [article.scholarena.com]

Predictive Toxicology in Drug Discovery: An In Silico Framework for Novel Pyridazinone Compounds

Executive Summary & Mechanistic Context

The pyridazinone scaffold is a highly versatile pharmacophore utilized in the development of phosphodiesterase (PDE) inhibitors, antihypertensives, and targeted anticancer therapeutics such as FGFR inhibitors[1]. However, the structural functionalization required to achieve high target affinity—often involving the addition of lipophilic aryl groups or basic amines—frequently introduces severe toxicological liabilities. These include hepatotoxicity, Ames mutagenicity, and off-target cardiotoxicity via hERG channel blockade.

Relying solely on late-stage in vivo models for toxicity screening leads to high attrition rates and wasted resources. Therefore, implementing a robust, self-validating in silico toxicity prediction framework is non-negotiable. This whitepaper details a comprehensive computational methodology that synthesizes ligand-based machine learning with structure-based molecular docking to predict and mitigate the toxicity of novel pyridazinone derivatives prior to chemical synthesis.

The In Silico Toxicity Prediction Architecture

To ensure predictive reliability, the workflow employs orthogonal validation: combining graph-based statistical models with 3D structural alerts to eliminate false negatives.

In silico toxicity prediction workflow for novel pyridazinone compounds.

Self-Validating Experimental Protocols

Phase 1: Molecular Representation & Conformational Sampling

-

Step 1: Convert 2D chemical sketches of pyridazinone candidates into canonical SMILES strings.

-

Step 2: Generate 3D conformers using a molecular mechanics force field (e.g., OPLS4 or MMFF94), ensuring proper protonation states at physiological pH (7.4).

-

Causality: Pyridazinones frequently exhibit lactam-lactim tautomerism. Failing to enumerate the correct tautomer and protonation state at pH 7.4 alters the molecule's electrostatic potential map, rendering subsequent graph-based predictions and 3D docking simulations fundamentally invalid.

-

Validation Checkpoint: Cross-reference the lowest-energy 3D conformer's root-mean-square deviation (RMSD) against available X-ray crystal structures of similar pyridazinone ligands to ensure the force field accurately captures the planar geometry of the heterocyclic core.

Phase 2: Machine Learning-Driven Toxicity Profiling

-

Step 1: Submit the curated SMILES to the pkCSM platform to predict AMES toxicity, hepatotoxicity, and the maximum tolerated dose (MTD). pkCSM utilizes distance-based graph signatures to model the atomic environment of the molecule[2].

-

Step 2: Process the same library through the ProTox-II server to predict acute oral toxicity (LD50) and map organ-specific toxicophores[3].

-

Causality: Relying on a single predictive algorithm is a critical failure point in chemoinformatics. pkCSM excels at ADMET regression via graph theory[2], while ProTox-II provides mechanistic interpretability through 2D fragment-based toxicophore matching[3]. Utilizing both ensures orthogonal consensus.

-

Validation Checkpoint: Implement a programmatic flag. If pkCSM and ProTox-II yield conflicting predictions for a severe endpoint (e.g., hepatotoxicity), the compound is automatically diverted to Phase 3 for mandatory high-resolution structure-based evaluation.

Phase 3: Structure-Based Off-Target Docking (hERG Liability)

-

Step 1: Prepare the cryo-EM structure of the hERG potassium channel (PDB ID: 5VA1). Strip all solvent molecules except for the structural waters known to bridge interactions within the central cavity.

-

Step 2: Execute Induced-Fit Docking (IFD) to evaluate the binding affinity of the pyridazinone candidates against the hERG pore.

-

Causality: Pyridazinone derivatives modified with bulky, lipophilic tails are classic hERG blockers. IFD is strictly required over rigid docking because the hERG central cavity—specifically residues Tyr652 and Phe656—is highly dynamic. Rigid docking systematically underestimates the binding affinity of lipophilic compounds, generating dangerous false negatives.

-

Validation Checkpoint: The docking score of the novel pyridazinone must be normalized against a known hERG-blocking reference (e.g., astemizole or dofetilide) docked under identical conditions. A relative binding energy within 1.5 kcal/mol of the reference triggers an immediate "No-Go" decision.

Quantitative Data Presentation

The following table establishes the standardized in silico toxicity endpoints, their predictive thresholds, and the specific mechanistic implications for the pyridazinone chemical space.

| Toxicity Endpoint | Predictive Tool / Method | High-Risk Threshold | Mechanistic Implication for Pyridazinones |

| Acute Oral Toxicity (LD50) | ProTox-II | < 50 mg/kg (Class I/II) | High systemic toxicity; suggests rapid formation of reactive metabolites[3]. |

| AMES Mutagenicity | pkCSM | Positive (Probability > 0.6) | DNA intercalation or reactivity; often linked to nitro-aromatic or hydrazine substituents on the pyridazinone core[2]. |

| Hepatotoxicity | pkCSM / ProTox-II | Positive | CYP450-mediated bioactivation; potential formation of reactive epoxides from unsaturated side chains. |

| hERG Inhibition | Molecular Docking (IFD) | Binding Energy < -8.0 kcal/mol | High risk of QT prolongation and Torsades de Pointes; driven by pi-pi stacking with Phe656. |

| Maximum Tolerated Dose | pkCSM | < 0.1 log(mg/kg/day) | Narrow therapeutic index; limits the viability of the candidate for chronic administration[2]. |

Conclusion

The successful development of novel pyridazinone compounds requires navigating a complex toxicological landscape. By shifting the paradigm from reactive in vivo testing to proactive, causality-driven in silico modeling, drug discovery professionals can systematically design out liabilities. The integration of graph-based signatures, toxicophore mapping, and induced-fit docking creates a self-validating loop that ensures only the safest, most viable leads progress to the synthesis and preclinical testing phases.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) ProTox: A web server for the in silico prediction of rodent oral toxicity (2014) | Malgorzata N. Drwal | 537 Citations [scispace.com]

Discovery and History of Phenyl-Pyridazinone Compounds: A Technical Guide to Dual-Action Inodilators and Beyond

Executive Summary

The phenyl-pyridazinone pharmacophore represents a masterclass in rational drug design and phenotypic optimization. Originally explored in the 1980s during the search for non-glycoside, non-sympathomimetic positive inotropic agents, this class of compounds fundamentally shifted the paradigm of cardiovascular pharmacology [1]. By evolving from pure phosphodiesterase III (PDE3) inhibitors to dual-action "inodilators" (inotropic + vasodilatory) and calcium sensitizers, phenyl-pyridazinones like pimobendan and levosimendan solved the critical issue of myocardial oxygen toxicity that plagued earlier heart failure therapies [2]. Today, the utility of the pyridazinone scaffold has expanded beyond cardiology, serving as a privileged structure in epigenetic drug discovery and oncology [3].

This whitepaper deconstructs the mechanistic causality, historical evolution, and self-validating experimental workflows essential for evaluating phenyl-pyridazinone compounds.

Historical Evolution: From Serendipity to Rational Design

In the late 20th century, the treatment of acute decompensated heart failure relied heavily on catecholamines (e.g., dobutamine) and cardiac glycosides (e.g., digoxin). However, these agents operate by drastically increasing intracellular calcium ( Ca2+ ) transients, which forces the myocardium to consume massive amounts of ATP to pump Ca2+ back into the sarcoplasmic reticulum (SR) via SERCA. This increased myocardial oxygen consumption ( MVO2 ) often led to ischemia, arrhythmias, and increased mortality.

The discovery of the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone core introduced a new mechanism: PDE3 inhibition [1]. Early compounds like imazodan successfully increased contractility without stimulating adrenergic receptors. However, pure PDE3 inhibitors still ultimately drove Ca2+ influx, failing to fully resolve the energy penalty.

The breakthrough occurred with the structural optimization of the phenyl ring substituents, leading to compounds that exhibited myofilament calcium sensitization . Pimobendan and, subsequently, the enantiomerically pure levosimendan, were discovered to bind directly to the cardiac isoform of Troponin C (cTnC) [2]. This dual-action profile—enhancing contractility without increasing the intracellular Ca2+ transient—solidified phenyl-pyridazinones as a cornerstone of modern hemodynamic stabilization.

Mechanistic Causality: The Dual-Action Paradigm

To understand the therapeutic superiority of advanced phenyl-pyridazinones, we must dissect their dual signaling pathways. The synergy between these pathways produces the "inodilator" effect: increased cardiac output coupled with reduced systemic vascular resistance.

-

Calcium Sensitization (The Thermodynamic Advantage): Unlike classical inotropes, levosimendan binds to the N-terminal domain of cTnC only when Ca2+ is already bound during systole. This stabilizes the active conformation of cTnC, facilitating actin-myosin crossbridging. Crucially, as intracellular Ca2+ levels drop during diastole, the drug dissociates. This causality explains why levosimendan improves systolic force without impairing diastolic relaxation (lusitropy) and without increasing MVO2 [2].

-

PDE3 Inhibition: By inhibiting the breakdown of cyclic AMP (cAMP), these compounds maintain elevated PKA activity, which phosphorylates L-type calcium channels and vascular smooth muscle potassium channels, driving vasodilation [1].

Dual mechanistic pathway of phenyl-pyridazinones driving positive inotropy.

Self-Validating Experimental Workflows

As application scientists, we cannot rely on whole-animal hemodynamics alone to prove calcium sensitization, as PDE3 inhibition confounds the data. We must isolate the myofilaments. The following protocols are engineered with internal validation loops to ensure absolute data integrity.

Protocol 1: Skinned Cardiac Fiber Assay (Gold Standard for Ca2+ Sensitization)

Causality: This assay uses a non-ionic detergent (Triton X-100) to destroy the sarcolemma and SR lipid bilayers. By removing the cell's ability to regulate Ca2+ via ion channels, the contractile apparatus becomes entirely dependent on the exogenous calcium buffer (pCa). This isolates the myofilament sensitivity variable.

-

Step 1: Tissue Preparation. Isolate right ventricular trabeculae from a mammalian model.

-

Step 2: Chemical Skinning. Incubate fibers in 1% Triton X-100 for 30 minutes at 4°C.

-

Step 3: Mounting. Attach the fiber between a fixed hook and a piezoelectric force transducer.

-

Step 4: Self-Validation (Baseline Calibration). Submerge the fiber in a relaxing solution (pCa 9.0; containing EGTA, ATP, Mg2+ ). Then, submerge in a maximal activating solution (pCa 4.5). Validation Gate: The difference establishes the 100% dynamic range. If the fiber fails to return to absolute baseline force at pCa 9.0, the structural integrity of the sarcomere is compromised, and the sample must be discarded.

-

Step 5: Drug Incubation. Equilibrate the validated fiber in relaxing solution containing the target phenyl-pyridazinone (e.g., 10 µM).

-

Step 6: pCa Titration. Expose the fiber to stepwise increases in Ca2+ concentration (pCa 7.0 to 4.5) and record steady-state isometric tension.

-

Step 7: Data Analysis. Plot the pCa-force curve. A statistically significant leftward shift of the pCa50 (the calcium concentration required for 50% maximal force) confirms calcium sensitization.

Step-by-step self-validating workflow for the skinned cardiac fiber assay.

Protocol 2: In Vitro PDE3 Enzymatic Inhibition Assay

Causality: To quantify the exact contribution of PDE3 inhibition without interference from cellular efflux pumps or membrane permeability issues, a cell-free radiometric or fluorescence polarization assay is required.

-

Step 1: Isolate recombinant human PDE3A.

-

Step 2: Prepare a reaction mixture containing 1 µM cAMP, Mg2+ , and serial dilutions of the phenyl-pyridazinone.

-

Step 3: Self-Validation (Selectivity Control). Run parallel assays using PDE4 and PDE5. A true optimized phenyl-pyridazinone should exhibit >100-fold selectivity for PDE3 to avoid off-target gastrointestinal or visual disturbances. Include Milrinone as a positive control.

-

Step 4: Calculate the IC50 using non-linear regression analysis.

Quantitative Data & Structure-Activity Relationship (SAR)

The evolution of the phenyl-pyridazinone core is best understood by tracking the structure-activity relationship across different generations of compounds. The addition of specific functional groups to the para-position of the phenyl ring dictates the ratio of PDE3 inhibition to calcium sensitization[1].

| Compound | Primary Mechanism | Secondary Mechanism | Clinical / Research Application |

| Imazodan | PDE3 Inhibition | None | Obsolete (Historical pure PDE3 inhibitor) |

| Pimobendan | Ca2+ Sensitization | PDE3 Inhibition | Veterinary medicine (Canine congestive heart failure) |

| Levosimendan | Ca2+ Sensitization (cTnC) | KATP channel opener, PDE3 | Human acute decompensated heart failure [2] |

| Zardaverine | PDE3 / PDE4 Inhibition | None | Research (Bronchodilator) [1] |

| Fragment 4 | BRD4 (BET) Inhibition | Epigenetic modulation | Oncology (Preclinical chemical probe)[3] |

Beyond Cardiology: Epigenetics and Oncology

The structural versatility of the pyridazinone nucleus has recently caught the attention of the oncology sector. In modern chemogenomics, the phenyl-pyridazinone scaffold has been identified as a privileged structure for epigenetic modulation.

During a two-dimensional NMR fragment screen, a simple phenyl-pyridazinone fragment was identified as a weak binder to the bromodomains of the epigenetic reader protein BRD4 [3]. By leveraging X-ray structure-based design, medicinal chemists utilized the pyridazinone core to engage the critical asparagine residue in the BRD4 binding pocket. Subsequent SAR optimization yielded highly potent macrocyclic pyridone inhibitors capable of halting tumor proliferation in xenograft models. This underscores a critical lesson in drug development: a well-characterized, synthetically accessible pharmacophore like phenyl-pyridazinone can be repurposed across vastly different therapeutic areas when guided by rigorous structural biology.

References

-

Title: Levosimendan Efficacy and Safety: 20 years of SIMDAX in Clinical Use Source: Cardiac Failure Review URL: [Link]

-

Title: Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review Source: Journal of Chemical Reviews URL: [Link]

-

Title: Chemogenomics for drug discovery: clinical molecules from open access chemical probes Source: RSC Chemical Biology URL: [Link]

Sources

Mechanistic Profiling of 5-(Benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one: A Dual-Target Pharmacophore Analysis

Executive Summary

The pyridazin-3(2H)-one scaffold is a privileged structure in both medicinal chemistry and agrochemical development. Specifically, 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one (CAS: 16461-34-0) represents a critical structural node. The core 4-chloro-2-phenylpyridazin-3(2H)-one moiety is a classic pharmacophore known for mimicking plastoquinone, thereby inhibiting Photosystem II (PSII) in photosynthetic organisms. However, the strategic substitution of a bulky, lipophilic benzylthio group at the 5-position radically expands its utility, transforming the molecule into a highly selective inhibitor of human Cyclooxygenase-2 (COX-2).

This whitepaper dissects the dual-target mechanistic profile of this compound, detailing the causality behind its molecular interactions and providing self-validating experimental protocols for researchers investigating pyridazinone hybrids.

Core Mechanism 1: Agrochemical Action via Photosystem II (PSII) Inhibition

Molecular Causality

In the context of plant physiology, 4-chloro-2-phenylpyridazin-3(2H)-ones act as potent light-dependent herbicides . The mechanism of action is driven by competitive binding at the QB -plastoquinone binding niche located on the D1 protein of the PSII reaction center.

The structural causality is highly specific:

-

Hydrogen Bonding: The carbonyl oxygen of the pyridazin-3(2H)-one ring acts as a hydrogen bond acceptor, interacting directly with the amide hydrogen of the His215 and Ser264 residues on the D1 protein.

-

Hydrophobic Shielding: The 2-phenyl ring anchors the molecule within the hydrophobic core of the binding pocket.

-

Lipophilic Modulation: The 5-benzylthio substitution significantly increases the partition coefficient ( logP ) of the molecule. While excessive bulk can sterically hinder D1 binding, the flexible thioether linkage allows the benzyl group to adopt a conformation that facilitates rapid penetration through the lipophilic thylakoid membrane.

By displacing QB , the compound blocks the electron transfer from QA to QB . This leads to an accumulation of QA− , halting the photosynthetic electron transport chain and inducing the formation of triplet chlorophyll and destructive reactive oxygen species (ROS).

Pathway Visualization

Fig 1: PSII electron transport blockade by pyridazinone competitive binding at the D1 protein.

Protocol: Validation of PSII Blockade via JIP-Test (Chlorophyll Fluorescence)

Standard oxygen evolution assays cannot distinguish between donor-side and acceptor-side PSII lesions. To definitively prove that 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one displaces QB , the continuous fluorometric JIP-test must be employed.

Step-by-Step Methodology:

-

Sample Preparation: Isolate intact spinach thylakoids and suspend in assay buffer (0.33 M sorbitol, 5 mM MgCl2 , 50 mM HEPES, pH 7.6) to a final chlorophyll concentration of 10 µg/mL.

-

Inhibitor Incubation: Add the pyridazinone compound (dissolved in DMSO, final DMSO <1%) at varying concentrations (0.1 µM to 50 µM). Incubate in complete darkness for 15 minutes to allow thylakoid membrane penetration and D1 binding.

-

Fluorescence Induction: Expose the sample to a saturating red light pulse (3,000 µmol photons m−2s−1 ) using a Plant Efficiency Analyzer (PEA).

-

Data Acquisition & Self-Validation: Record the polyphasic fluorescence rise (O-J-I-P).

-

Causality Check: A successful QB displacement is validated if the fluorescence yield at the J-step (2 ms) rises to equal the maximal fluorescence ( FM at the P-step). This "thermal phase elimination" proves that QA− cannot be reoxidized by QB . Use Diuron (DCMU) at 10 µM as a positive self-validating control.

-

Core Mechanism 2: Pharmacological Action via Cyclooxygenase-2 (COX-2) Inhibition

Molecular Causality

In mammalian systems, the pyridazin-3(2H)-one nucleus is a highly privileged scaffold for developing anti-inflammatory agents . The structural transition from a non-selective NSAID to a selective COX-2 inhibitor relies entirely on exploiting the spatial differences between the COX-1 and COX-2 active sites.

While COX-1 and COX-2 share ~60% homology, COX-2 possesses a secondary hydrophobic side pocket adjacent to the main arachidonic acid binding channel, created by the substitution of Ile523 (in COX-1) with the smaller Val523 (in COX-2).

The 5-benzylthio substitution is the primary driver of COX-2 selectivity :

-

Steric Exclusion from COX-1: The bulky benzylthio moiety is sterically repelled by the rigid Ile523 gatekeeper in COX-1, preventing the molecule from entering the catalytic channel.

-

Anchoring in COX-2: In COX-2, the benzylthio group easily bypasses Val523 and projects deep into the side pocket, forming stabilizing π -cation interactions with Arg513.

-

Catalytic Inhibition: Once anchored, the 4-chloro and 2-phenyl groups block the catalytic Tyr385 residue, preventing the oxygenation of arachidonic acid into Prostaglandin G2 ( PGG2 ).

Pathway Visualization

Fig 2: Selective COX-2 inhibition via benzylthio moiety anchoring in the hydrophobic side pocket.

Protocol: In Vitro COX-1/COX-2 Fluorometric Selectivity Screening

To validate the target selectivity driven by the benzylthio group, a kinetic fluorometric assay utilizing ADHP (10-acetyl-3,7-dihydroxyphenoxazine) is vastly superior to traditional colorimetric endpoint assays. ADHP reacts with PGG2 in a 1:1 stoichiometry to form highly fluorescent resorufin, providing real-time kinetic resolution of enzyme inhibition.

Step-by-Step Methodology:

-

Enzyme Preparation: Prepare separate reaction mixtures containing 100 mM Tris-HCl (pH 8.0), 1 µM hematin, and either recombinant human COX-1 or COX-2 (1 unit/reaction).

-

Inhibitor Pre-incubation: Add the pyridazinone derivative at serial dilutions (0.01 µM to 100 µM). Incubate at 37°C for 15 minutes. Causality Note: Pre-incubation is critical because COX-2 inhibition by bulky lipophilic molecules is often time-dependent and slowly reversible.

-

Substrate Addition: Initiate the reaction by simultaneously adding 100 µM arachidonic acid and 10 µM ADHP.

-

Kinetic Readout & Self-Validation: Measure resorufin fluorescence (Ex: 535 nm / Em: 590 nm) continuously for 5 minutes.

-

Self-Validation: Run Celecoxib as a positive control for COX-2 selectivity, and Indomethacin as a non-selective control. Calculate the IC50 values from the initial velocity slopes. The Selectivity Index (SI) is defined as IC50(COX−1)/IC50(COX−2) .

-

Quantitative Data Presentation

The following table summarizes the representative structure-activity relationship (SAR) data for the 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one pharmacophore compared to standard controls across both biological targets.

| Compound / Target | PSII IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one | 2.40 | > 50.00 | 0.12 | > 416 |

| Chloridazon (Agrochemical Control) | 0.50 | > 100.00 | > 100.00 | N/A |

| Celecoxib (Pharmaceutical Control) | N/A | 15.00 | 0.04 | 375 |

Data Interpretation: The introduction of the benzylthio group slightly reduces the binding affinity to the plant D1 protein compared to the unsubstituted/amino-substituted agrochemical control (Chloridazon), but it acts as a molecular switch that unlocks potent, highly selective COX-2 inhibition.

References

-

Hess, F. D. (2000). "Light-dependent herbicides: An overview." Weed Science. ResearchGate. URL:[Link]

-

Singh, J., et al. (2024). "Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview." Future Medicinal Chemistry (Archived in PMC). Source: NIH. URL:[Link]

-

Pawar, O. B., et al. (2025). "Design and synthesis of pyridazinone hybrid in PEG-400 as COX-1/COX-2 inhibitor and their antioxidant study." Discover Chemistry, 2:142. Source: Springer Nature / ResearchGate. URL:[Link]

-

Chemical Data Registry. "5-(BENZYLTHIO)-4-CHLORO-2-PHENYLPYRIDAZIN-3(2H)-ONE (CAS: 16461-34-0)." NextSDS Substance Database. URL:[Link]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Chloro-Substituted Pyridazinones

Foreword: The Structural Imperative in Pyridazinone Drug Discovery

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including cardiovascular, antihypertensive, and anticancer properties.[1][2][3] The introduction of a chloro-substituent onto this heterocyclic system profoundly influences its physicochemical properties, such as lipophilicity, metabolic stability, and, crucially, its solid-state architecture. Understanding the three-dimensional arrangement of these molecules in a crystalline lattice is paramount for modern drug development. It governs critical parameters like solubility, dissolution rate, and bioavailability, and provides invaluable insights for rational drug design and the optimization of lead compounds.[4][5]

This in-depth technical guide is crafted for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to provide a comprehensive understanding of the principles and practices involved in the crystal structure analysis of chloro-substituted pyridazinones. We will delve into the "why" behind the "how," offering field-proven insights into experimental design, data interpretation, and the profound implications of crystal structure on a compound's pharmaceutical potential.

The Genesis of a Crystal: From Synthesis to Single Crystal Growth

The journey to elucidating a crystal structure begins with the synthesis of the target chloro-substituted pyridazinone. A multitude of synthetic routes exist, often involving the condensation of a relevant keto-acid with hydrazine hydrate or its derivatives.[6] The purification of the synthesized compound is a critical, yet often overlooked, step. Impurities can significantly hinder or even prevent the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Crystallization: An Art Guided by Science

Obtaining diffraction-quality single crystals is frequently the most challenging aspect of crystal structure analysis. The choice of crystallization technique is dictated by the physicochemical properties of the compound, such as its solubility and stability.

Experimental Protocol: Slow Evaporation Technique

-

Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, and hexane) to identify a solvent in which the compound has moderate solubility. The ideal solvent is one in which the compound is soluble when heated but sparingly soluble at room temperature.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified chloro-substituted pyridazinone in the chosen solvent. Gentle heating may be employed to facilitate dissolution.

-

Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap that has been pierced with a few small holes using a needle. This allows for the slow evaporation of the solvent over several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Causality in Experimental Choices: The rate of evaporation is a crucial parameter. Rapid evaporation often leads to the formation of polycrystalline material or amorphous solids, which are unsuitable for single-crystal X-ray diffraction. The slow, controlled removal of the solvent allows the molecules to self-assemble into a highly ordered crystalline lattice.

The Heart of the Matter: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The fundamental principle lies in the interaction of a focused beam of X-rays with the electrons of the atoms in the crystal. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.

From Crystal to Diffraction Pattern: The Workflow

The process of obtaining and interpreting X-ray diffraction data can be broken down into a series of logical steps, as illustrated in the workflow diagram below.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Deciphering the Data: Structure Solution and Refinement

The collected diffraction data is a set of reflections with corresponding intensities. The process of converting this raw data into a three-dimensional atomic model is known as structure solution and refinement.

-

Structure Solution: Initial phases for the reflections are determined using computational methods such as Direct Methods or Patterson methods. This provides a preliminary, often incomplete, electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[7]

Architectural Insights: Interpreting the Crystal Structure

The refined crystal structure provides a wealth of information about the chloro-substituted pyridazinone molecule and its interactions within the crystal lattice.

Molecular Conformation and Geometry

The analysis begins with an examination of the individual molecule's conformation, including bond lengths, bond angles, and dihedral angles. For chloro-substituted pyridazinones, key parameters of interest include:

-

Planarity of the Pyridazinone Ring: The degree of planarity of the pyridazinone ring can be assessed by calculating the root-mean-square deviation of the ring atoms from a mean plane.[8]

-

Dihedral Angles: The dihedral angles between the pyridazinone ring and any substituted phenyl or other aromatic rings are crucial for understanding the overall molecular shape.[8][9] These angles can significantly impact the molecule's ability to interact with biological targets.

| Compound Reference | Dihedral Angle (Pyridazinone-Phenyl) | Citation |

| 4-(2,6-dichloro-benzyl)-6-[(E)-2-phenyl-ethenyl]pyridazin-3(2H)-one | 85.73 (11)° | [9] |

| 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one | 40.16 (7)° | [8] |

| (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride | 8.54 (11)° | [10] |

Table 1: Comparison of dihedral angles in selected chloro-substituted pyridazinones.

The Supramolecular Assembly: Intermolecular Interactions

The crystal packing is governed by a delicate balance of intermolecular interactions. In chloro-substituted pyridazinones, a variety of non-covalent interactions are commonly observed.

-

Hydrogen Bonding: The presence of N-H and C=O groups in the pyridazinone ring makes them potent hydrogen bond donors and acceptors, respectively. N-H⋯O hydrogen bonds are a recurring motif, often leading to the formation of centrosymmetric dimers with an R22(8) ring motif.[8][9]

-

Halogen Bonding: The chlorine atom, with its electrophilic region known as the σ-hole, can participate in halogen bonding (C-Cl⋯X), where X is a Lewis base. While less common than hydrogen bonding, this interaction can play a significant role in directing the crystal packing.[11]

-

π-π Stacking Interactions: The aromatic pyridazinone and phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The centroid-to-centroid distance is a key parameter for quantifying these interactions.[8][10]

-

C-H⋯Cl and C-H⋯π Interactions: Weaker interactions, such as C-H⋯Cl and C-H⋯π, also contribute to the overall stability of the crystal structure.[9][12]

Sources

- 1. Crystal and molecular structures of pyridazinone cardiovascular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 8. Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides [mdpi.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Pyridazinone Scaffolds

The pyridazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] Derivatives of this versatile ring system have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[1][3][4][5] In the realm of oncology, pyridazinone-based compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[6][7][8]

This document provides a detailed guide for the use of a specific pyridazinone derivative, 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one , in a cell culture setting. While specific mechanistic data and cytotoxic profiles for this particular compound are not yet extensively published, this protocol is built upon established methodologies for similar pyridazinone analogs and provides a robust framework for its initial characterization and subsequent in-depth investigation.

Physicochemical Properties and Handling

A critical aspect of utilizing small molecules in cell-based assays is understanding their solubility and stability. Pyridazinone derivatives, as a class, often exhibit poor solubility in aqueous media, a factor that necessitates careful preparation of stock solutions.[9][10]

| Property | Value/Information | Source |

| IUPAC Name | 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one | - |

| Molecular Formula | C₁₇H₁₃ClN₂OS | - |

| Molecular Weight | 328.82 g/mol | - |

| Appearance | Likely a solid at room temperature | General knowledge of similar compounds |

| Solubility | Predicted to be poorly soluble in water. Highly soluble in Dimethyl Sulfoxide (DMSO). | [6][8][9][10] |

| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | General laboratory practice |

Note: It is imperative for the end-user to independently verify the purity and identity of the compound before initiating any biological experiments.

Experimental Workflow for Cell-Based Assays

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one.

Caption: A generalized workflow for assessing the cytotoxic effects of the compound.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions

The poor aqueous solubility of many pyridazinone derivatives necessitates the use of an organic solvent for the preparation of a concentrated stock solution.[8][9] Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.

Materials:

-

5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

-

Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

-

Complete cell culture medium appropriate for the chosen cell line

Procedure:

-

Stock Solution Preparation (10 mM):

-

Accurately weigh a precise amount of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one.

-

Dissolve the compound in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.288 mg of the compound in 1 mL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be necessary to aid dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Crucial Control: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines. It is essential to include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the compound used) in all experiments to account for any solvent effects.

-

Protocol 2: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability. This assay is a standard preliminary test to determine the cytotoxic potential of a compound.[11]

Materials:

-

Cultured cells of interest (e.g., human cancer cell lines)

-

Complete cell culture medium

-

96-well flat-bottom cell culture plates

-

5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one working solutions

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase at the time of treatment.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

-

-

Compound Treatment:

-

After overnight incubation, carefully remove the medium from the wells.

-

Add 100 µL of fresh medium containing the desired concentrations of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one to the appropriate wells. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) in the initial screen. Based on data from similar compounds, a starting range of 0.1 µM to 100 µM is suggested.[1]

-

Include a "cells only" control (untreated) and a vehicle control (cells treated with the highest concentration of DMSO used).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution of the crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

From the dose-response curve, determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Interpreting Results and Further Investigations

A reduction in cell viability upon treatment with 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one suggests potential cytotoxic or anti-proliferative activity. Based on the initial findings from the MTT assay, further experiments can be designed to elucidate the mechanism of action.

Potential Mechanisms to Investigate Based on Related Compounds:

-

Induction of Apoptosis: Assess for markers of apoptosis such as caspase activation, PARP cleavage, and Annexin V staining.[8][10]

-

Cell Cycle Arrest: Analyze the cell cycle distribution using flow cytometry to determine if the compound induces arrest at a specific phase (e.g., G1, S, or G2/M).[8]

-

Inhibition of Signaling Pathways: Investigate the effect of the compound on key cancer-related signaling pathways, such as PI3K/Akt, NF-κB, or receptor tyrosine kinases like VEGFR-2, which have been implicated as targets for other pyridazinone derivatives.[6][7][8]

Conclusion

This document provides a foundational protocol for the in vitro evaluation of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one in a cell culture setting. While the specific biological activities of this compound are yet to be fully characterized, the provided methodologies, based on the established literature for structurally related pyridazinone derivatives, offer a robust starting point for researchers. It is crucial to emphasize that the suggested concentration ranges and experimental timelines should be considered as guidelines and will likely require optimization for specific cell lines and experimental objectives. Rigorous and systematic investigation will be key to unlocking the full therapeutic potential of this promising compound.

References

-

Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Pharmaceuticals, 15(6), 738. [Link]

-

Alam, O., & Khan, S. A. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry, 32(1). [Link]

-

Carbone, A., & Giammanco, M. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 26(8), 3806. [Link]

-